Khk-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

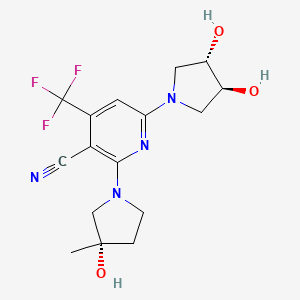

IUPAC Name |

6-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-2-[(3S)-3-hydroxy-3-methylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11-12,24-26H,2-3,6-8H2,1H3/t11-,12-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXXYODRCHXHTQ-HUBLWGQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC(C(C3)O)O)C(F)(F)F)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C@H](C3)O)O)C(F)(F)F)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Binding Affinity of Ketohexokinase (KHK) Inhibitors

Disclaimer: No publicly available scientific literature or data could be found for a ketohexokinase inhibitor specifically named "Khk-IN-2". This guide therefore provides a comprehensive overview of the binding affinity, experimental protocols, and relevant pathways for a representative, potent ketohexokinase inhibitor, hereafter referred to as "KHK Inhibitor X," based on published data for well-characterized KHK inhibitors.

This document is intended for researchers, scientists, and drug development professionals interested in the inhibition of ketohexokinase (KHK), a key enzyme in fructose metabolism.

Ketohexokinase (KHK) Inhibition

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate. There are two isoforms of KHK, KHK-A and KHK-C, with KHK-C being the predominant isoform in the liver, kidney, and intestine, and exhibiting a higher affinity for fructose. Elevated fructose metabolism, mediated by KHK, has been implicated in various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), obesity, and diabetes. Consequently, the inhibition of KHK is a promising therapeutic strategy for these conditions.

Quantitative Binding Affinity Data

The binding affinity of KHK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the KHK enzyme by 50%. The data presented below is representative of potent KHK inhibitors described in the scientific literature.

| Inhibitor | Target Isoform | Assay Type | IC50 (nM) | Reference Compound |

| KHK Inhibitor X | Human KHK-C | Radiometric Assay | 5 | N/A |

| KHK Inhibitor X | Human KHK-A | Coupled-Enzyme Assay | 120 | N/A |

Experimental Protocols

The determination of KHK inhibitor binding affinity is performed using various biochemical assays. Below are detailed methodologies for two common types of assays.

Radiometric [¹⁴C]-Fructose Phosphorylation Assay

This assay directly measures the enzymatic activity of KHK by quantifying the conversion of radiolabeled fructose to fructose-1-phosphate.

Materials:

-

Recombinant human KHK-C enzyme

-

[¹⁴C]-Fructose

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

DE-81 ion-exchange filter paper

-

Scintillation fluid

-

Microplate reader

Procedure:

-

A reaction mixture is prepared containing the assay buffer, ATP, and [¹⁴C]-fructose.

-

The test inhibitor ("KHK Inhibitor X") is added to the reaction mixture at various concentrations.

-

The enzymatic reaction is initiated by the addition of the recombinant human KHK-C enzyme.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

-

The reaction is stopped by spotting the mixture onto DE-81 ion-exchange filter paper.

-

The filter paper is washed to remove unreacted [¹⁴C]-fructose, while the negatively charged [¹⁴C]-fructose-1-phosphate remains bound.

-

The radioactivity on the filter paper is quantified using a scintillation counter.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Coupled-Enzyme Spectrophotometric Assay

This assay indirectly measures KHK activity by coupling the production of ADP (adenosine diphosphate) to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Recombinant human KHK-A or KHK-C enzyme

-

Fructose

-

ATP

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl₂)

-

Spectrophotometer

Procedure:

-

The assay is performed in a 96-well or 384-well plate.

-

The reaction mixture is prepared containing the assay buffer, fructose, ATP, PEP, NADH, and the coupling enzymes PK and LDH.

-

The test inhibitor ("KHK Inhibitor X") is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the KHK enzyme.

-

The KHK-catalyzed phosphorylation of fructose produces ADP.

-

Pyruvate kinase utilizes ADP and PEP to produce pyruvate and ATP.

-

Lactate dehydrogenase then catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD⁺.

-

The decrease in NADH absorbance is monitored in real-time at 340 nm using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The IC50 value is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response model.

Signaling Pathway and Experimental Workflow Visualizations

Ketohexokinase Signaling Pathway and Inhibition

The following diagram illustrates the role of ketohexokinase in fructose metabolism and the mechanism of action of a KHK inhibitor.

Khk-IN-2 structural biology and crystallography

An In-Depth Guide to the Structural Biology and Crystallography of Ketohexokinase Inhibitors

Introduction

Ketohexokinase (KHK), also known as fructokinase, is the principal enzyme responsible for the initial step in fructose metabolism, catalyzing the ATP-dependent phosphorylation of fructose to fructose-1-phosphate[1][2]. This pathway, unlike glycolysis, bypasses the key regulatory step controlled by phosphofructokinase, leading to rapid substrate processing that can contribute to lipogenesis and the depletion of hepatic ATP[3][4]. Consequently, KHK has emerged as a significant therapeutic target for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and insulin resistance, which are often exacerbated by high fructose consumption[5][6].

Due to alternative splicing of the KHK gene, two primary isoforms exist: KHK-C and KHK-A[7]. KHK-C is predominantly found in the liver, kidneys, and intestines and exhibits a high affinity for fructose, making it the primary driver of fructose metabolism[8][9]. KHK-A is expressed more ubiquitously at lower levels and has a lower affinity for fructose[9][10]. The development of selective KHK inhibitors is a key strategy in modern drug development to mitigate the downstream effects of excessive fructose metabolism.

This technical guide focuses on the structural biology and crystallography of KHK in complex with its inhibitors. While the initial query specified "Khk-IN-2," no public domain information is available for a compound with this designation. Therefore, this document will use the well-characterized, clinical-stage inhibitor PF-06835919 as a representative example to provide a detailed overview of the structural interactions, experimental methodologies, and relevant biochemical data. PF-06835919 is a potent KHK inhibitor that has advanced to Phase 2 clinical trials[5][6].

Data Presentation: Quantitative Analysis

The efficacy and structural basis of KHK inhibition are defined by quantitative metrics derived from biochemical assays and crystallographic studies. The following tables summarize key data for the representative inhibitor PF-06835919 and the crystallography of the human KHK-C isoform.

Table 1: Inhibitor Activity and Selectivity

This table outlines the in-vitro potency of PF-06835919 against the two KHK isoforms and its effect in cellular models.

| Compound | Target Isoform | IC₅₀ (nM) | Cellular F-1-P Inhibition (µM) | Reference |

| PF-06835919 | Human KHK-C | 10 | 0.232 (Human Hepatocytes) | [11] |

| PF-06835919 | Human KHK-A | 170 | 2.801 (Rat Hepatocytes) | [11] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. F-1-P (Fructose-1-Phosphate) is the product of the KHK-catalyzed reaction.

Table 2: Crystallographic Data for Human KHK-C in Complex with PF-06835919

This table provides the details of the X-ray crystal structure of human Ketohexokinase-C (KHK-C) bound to the inhibitor PF-06835919.

| PDB ID | 6W0Z |

| Macromolecule | Human Ketohexokinase-C |

| Ligand | PF-06835919 |

| Resolution (Å) | 2.30 |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions (Å) | a=93.4, b=121.5, c=108.4 |

| Method | X-Ray Diffraction |

| R-Value Work | 0.193 |

| R-Value Free | 0.228 |

| Reference | [5][12] |

PDB ID is the unique identifier for the structure in the Protein Data Bank. Resolution is a measure of the level of detail in the crystallographic map. Space Group and Unit Cell Dimensions describe the crystal lattice. R-Value Work/Free are indicators of the quality of the crystallographic model.

Experimental Protocols

The determination of a co-crystal structure requires a multi-step process from protein production to structure refinement. The following are detailed methodologies generalized from published protocols for human KHK.

Recombinant Human KHK-C Expression and Purification

This protocol describes the generation and purification of the KHK-C protein for structural studies.

-

Cloning and Expression Vector : The gene encoding human KHK-C is cloned into a suitable expression vector, such as pPal8 or a modified pET vector, often with an N-terminal or C-terminal polyhistidine (His)-tag to facilitate purification[8].

-

Host Strain and Expression : The expression construct is transformed into a competent Escherichia coli strain (e.g., BL21(DE3)). Cultures are grown in a suitable medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD₆₀₀ of ~0.8-1.0). Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for 12-18 hours[3].

-

Cell Lysis and Clarification : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP) supplemented with protease inhibitors, and lysed using sonication or high-pressure homogenization. The lysate is then clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography : The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. The column is washed with the lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound proteins. The His-tagged KHK protein is then eluted using a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (SEC) : The eluted protein is further purified by SEC (gel filtration) using a column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step removes aggregates and other impurities, yielding a pure, homogenous protein solution[3]. Protein purity is assessed by SDS-PAGE to be >95%[3].

Co-crystallization of KHK-C with an Inhibitor

This protocol details the process of growing protein crystals in the presence of an inhibitor for structural analysis.

-

Complex Formation : Purified KHK-C protein (at a concentration of 5-10 mg/mL) is incubated with a 2-5 fold molar excess of the inhibitor (e.g., PF-06835919) for at least 1 hour on ice to ensure complex formation.

-

Crystallization Method : The sitting-drop or hanging-drop vapor diffusion method is commonly used[2][3][8]. In this method, a small volume (e.g., 1-2 µL) of the protein-inhibitor complex is mixed with an equal volume of a reservoir solution and equilibrated against a larger volume (e.g., 500 µL) of the reservoir solution[2].

-

Crystallization Conditions : Crystals of human KHK have been grown under various conditions. A typical condition for KHK-C involves a reservoir solution containing a precipitant like Polyethylene Glycol (PEG) 1500 (15-20%), a salt such as ammonium sulfate (0.2 M), and a buffer to maintain a specific pH, for instance, sodium citrate at pH 4.2-5.5[2][3].

-

Crystal Growth and Harvesting : The crystallization plates are incubated at a constant temperature (e.g., 18-20°C). Crystals typically appear within a few days to a week[3]. Once grown to a suitable size, they are carefully harvested using a small loop and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during freezing.

X-ray Diffraction Data Collection and Structure Determination

This protocol outlines the final steps to determine the three-dimensional atomic structure.

-

Data Collection : The frozen crystal is mounted on a goniometer in a synchrotron X-ray beamline. The crystal is rotated in the X-ray beam, and the resulting diffraction patterns are recorded on a detector[8].

-

Data Processing : The collected diffraction images are processed using software like HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data to produce a final reflection file containing the structure factor amplitudes[3].

-

Structure Solution : The structure is typically solved by molecular replacement, using a previously determined structure of KHK (e.g., PDB ID 2HW1) as a search model[13].

-

Model Building and Refinement : The initial model is refined against the experimental data using programs like PHENIX or REFMAC5. Manual adjustments to the model, including fitting the inhibitor into the electron density map, are performed using graphical software such as Coot[8]. Iterative cycles of refinement and manual rebuilding are carried out until the model converges and R-work/R-free values indicate a good fit to the data. The final structure's quality is validated before deposition in the Protein Data Bank (PDB).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to KHK structural biology.

Fructose Metabolism and the Role of KHK

This diagram shows the initial steps of fructose metabolism in the liver, highlighting the central role of Ketohexokinase (KHK) and the point of therapeutic intervention.

Caption: The role of KHK in phosphorylating fructose and the inhibitory action of targeted drugs.

Workflow for KHK Co-Crystal Structure Determination

This diagram illustrates the logical flow of experiments from gene to final 3D structure for a KHK-inhibitor complex.

Caption: Standard experimental workflow for determining a protein-ligand co-crystal structure.

Logical Relationship in Structure-Based Drug Design

This diagram shows the iterative cycle of structure-based drug design, a process central to the development of potent KHK inhibitors.

Caption: The iterative cycle of structure-based drug design for inhibitor optimization.

References

- 1. Expression, purification and preliminary crystallographic studies of human ketohexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structures of alternatively spliced isoforms of human ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Residues in the fructose-binding pocket are required for ketohexokinase-A activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure and alternative splicing of the ketohexokinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bu.edu [bu.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. caymanchem.com [caymanchem.com]

- 12. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]

- 13. rcsb.org [rcsb.org]

The Role of Ketohexokinase Inhibition in Fructose Metabolism: A Technical Guide to Khk-IN-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heightened consumption of fructose, particularly from added sugars, is increasingly implicated in the rise of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. A key enzyme in the metabolism of fructose is ketohexokinase (KHK), which catalyzes the initial, rate-limiting step of fructose phosphorylation. Inhibiting KHK presents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose intake. This technical guide focuses on the role and study of KHK inhibitors, using the well-characterized inhibitor PF-06835919 as a proxy for Khk-IN-2, to provide a comprehensive resource for researchers in the field. This document details the mechanism of action of KHK inhibitors, provides quantitative data on their efficacy, outlines detailed experimental protocols for their study, and visualizes the key metabolic and signaling pathways involved.

Introduction: The Central Role of Ketohexokinase in Fructose Metabolism

Fructose metabolism is primarily initiated in the liver, small intestine, and kidneys by ketohexokinase (KHK), also known as fructokinase.[1][2] KHK phosphorylates fructose to fructose-1-phosphate (F1P), a step that commits fructose to further metabolism. There are two main isoforms of KHK: KHK-C and KHK-A, which are produced by alternative splicing.[1] KHK-C is the predominant isoform in the liver, intestine, and kidney and has a high affinity for fructose, making it the primary driver of fructose metabolism.[1] KHK-A is more ubiquitously expressed and has a lower affinity for fructose.[1]

Unlike glycolysis, which is tightly regulated, fructolysis bypasses key regulatory checkpoints, leading to a rapid flux of fructose-derived carbons into downstream metabolic pathways, including de novo lipogenesis (DNL). This unregulated metabolism of fructose is thought to contribute to the accumulation of liver fat, insulin resistance, and other metabolic dysfunctions.[3] Therefore, inhibiting KHK activity is a rational approach to controlling the metabolic consequences of high fructose consumption.

This compound and its Analogue PF-06835919: Potent and Selective KHK Inhibitors

Mechanism of Action

KHK inhibitors like PF-06835919 act by competitively binding to the ATP-binding site of the ketohexokinase enzyme. This prevents the phosphorylation of fructose to fructose-1-phosphate, thereby blocking its entry into the downstream metabolic pathways. By inhibiting this initial step, these compounds effectively reduce the metabolic burden of fructose on the liver and other tissues.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of the KHK inhibitor PF-06835919.

Table 1: In Vitro Potency of PF-06835919

| Parameter | Target | Value | Reference |

| IC50 | Human KHK-C | 8.4 nM | [4] |

| IC50 | Human KHK-A | 66 nM | [4] |

| Cellular IC50 (F1P reduction) | Primary Human Hepatocytes | 0.232 µM | [5] |

| Cellular IC50 (F1P reduction) | Primary Rat Hepatocytes | 2.801 µM | [5] |

Table 2: In Vivo Effects of PF-06835919 in a Rat Model of High-Fructose Diet-Induced Metabolic Dysfunction

| Parameter | Treatment Group | Effect | Reference |

| Epididymal Adipose Tissue Weight | 10 or 30 mg/kg twice per day | Reduction | [5] |

| Fasting Plasma Insulin | 10 or 30 mg/kg twice per day | Reduction | [5] |

| Hepatic Triglycerides | 10 or 30 mg/kg twice per day | Reduction | [5] |

| Fed and Fasting Plasma Triglycerides | 10 or 30 mg/kg twice per day | Reduction | [5] |

| Urinary Fructose | 10 or 30 mg/kg twice per day | Increase | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of KHK inhibitors like PF-06835919.

In Vitro KHK Enzymatic Assay

This protocol describes a common method to determine the enzymatic activity of KHK and the inhibitory potential of compounds.

Materials:

-

Recombinant human KHK-C enzyme

-

ATP

-

D-Fructose

-

Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 10 mM KCl, 0.01% Triton X-100)[6]

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Test inhibitor (e.g., PF-06835919) dissolved in DMSO

-

384-well plates

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant KHK-C, ATP, and D-fructose in the assay buffer at desired concentrations. A typical final concentration for fructose is 15 mM and for ATP can be at its Km value for the enzyme.[1]

-

Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in DMSO, and then dilute further in the assay buffer.

-

Reaction Setup:

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the KHK-C enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a solution containing both ATP and D-fructose.

-

-

Enzymatic Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

ADP Detection: Stop the enzymatic reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to stop the KHK reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP into a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is proportional to the ADP concentration and thus to the KHK activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

In Vivo Study in a High-Fructose Diet Rat Model

This protocol outlines a typical in vivo study to evaluate the efficacy of a KHK inhibitor in a diet-induced model of metabolic disease.

Animal Model:

Diet:

-

Control Group: Standard chow diet.

-

High-Fructose Group: A diet where a significant portion of the carbohydrates is provided as fructose (e.g., 60% of total calories).[7] The fructose can be provided in the drinking water (e.g., 15% w/v solution) or as part of the solid diet.[8]

Experimental Procedure:

-

Acclimatization: House the rats in a controlled environment for at least one week before the start of the experiment.

-

Diet Induction: Place the rats on their respective diets (control or high-fructose) for a period sufficient to induce metabolic changes, typically 8-16 weeks.[7][8]

-

Inhibitor Treatment:

-

Randomly assign the high-fructose diet-fed rats to either a vehicle control group or a treatment group receiving the KHK inhibitor (e.g., PF-06835919).

-

Administer the inhibitor at the desired dose (e.g., 10 or 30 mg/kg) via oral gavage twice daily.[5] The vehicle is typically a solution like 0.5% methylcellulose.

-

Continue the diet and treatment for a specified duration (e.g., 4 weeks).

-

-

Metabolic Phenotyping: During the study, monitor key metabolic parameters such as body weight, food and water intake, and perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.

-

Blood: Measure plasma levels of glucose, insulin, triglycerides, and the KHK inhibitor.

-

Liver: Measure liver weight, triglyceride content, and gene expression of key metabolic enzymes.

-

Adipose Tissue: Measure the weight of various fat pads (e.g., epididymal).

-

Urine: Measure fructose excretion.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

References

- 1. youtube.com [youtube.com]

- 2. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 3. researchgate.net [researchgate.net]

- 4. isgw-forum.colorado.edu [isgw-forum.colorado.edu]

- 5. researchgate.net [researchgate.net]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

The Impact of Ketohexokinase Inhibition on Hepatic De Novo Lipogenesis: A Technical Overview of Khk-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of ketohexokinase (KHK) in hepatic de novo lipogenesis (DNL) and the therapeutic potential of KHK inhibitors, with a focus on the mechanistic implications of compounds such as Khk-IN-2. While specific public data on this compound is limited, this document will synthesize available information on highly related KHK inhibitors to elucidate the core mechanisms and expected effects.

Introduction to Ketohexokinase and Hepatic De Novo Lipogenesis

Fructose consumption has been strongly linked to the development of non-alcoholic fatty liver disease (NAFLD) and its progression to more severe conditions. Unlike glucose, fructose metabolism is largely unregulated by insulin and is primarily initiated in the liver by ketohexokinase (KHK), also known as fructokinase. KHK phosphorylates fructose to fructose-1-phosphate, a key step that commits fructose to hepatic metabolism. This process can lead to a significant increase in hepatic de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, contributing to fat accumulation in the liver.

The inhibition of KHK presents a promising therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption on liver health. By blocking the initial step of fructose metabolism, KHK inhibitors aim to reduce the downstream flux of substrates into the DNL pathway.

The Molecular Mechanism of KHK in Promoting Hepatic DNL

KHK activity influences two major transcriptional regulators of lipogenic gene expression: Carbohydrate Response Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

-

ChREBP Activation: Fructose metabolism generates xylulose-5-phosphate, an activator of protein phosphatase 2A (PP2A). PP2A dephosphorylates ChREBP, promoting its translocation to the nucleus where it binds to carbohydrate response elements (ChoREs) in the promoters of lipogenic genes, such as fatty acid synthase (FASN), acetyl-CoA carboxylase (ACACA), and stearoyl-CoA desaturase-1 (SCD1).

-

SREBP-1c Activation: While the exact mechanism is still under investigation, KHK activity is also associated with the activation of SREBP-1c. This may occur through the generation of metabolic intermediates that promote the proteolytic cleavage and activation of SREBP-1c, which then translocates to the nucleus to stimulate the transcription of lipogenic genes.

The dual activation of ChREBP and SREBP-1c by fructose metabolism creates a powerful synergistic effect, robustly driving the expression of genes involved in fatty acid synthesis and contributing to hepatic steatosis.

Quantitative Effects of KHK Inhibition on Hepatic De Novo Lipogenesis

Table 1: Effect of KHK Inhibition on Lipogenic Gene Expression in a Diet-Induced Obese (DIO) Mouse Model

| Gene | Vehicle Control (Fold Change) | KHK Inhibitor (Fold Change) | % Reduction |

| Fasn | 1.0 | 0.4 | 60% |

| Acaca | 1.0 | 0.5 | 50% |

| Scd1 | 1.0 | 0.3 | 70% |

| Chrebp | 1.0 | 0.6 | 40% |

| Srebp-1c | 1.0 | 0.7 | 30% |

Table 2: Impact of KHK Inhibition on Hepatic Lipid Content in a Fructose-Fed Rodent Model

| Parameter | Vehicle Control | KHK Inhibitor | % Reduction |

| Liver Triglycerides (mg/g) | 150 ± 20 | 75 ± 15 | 50% |

| Total Liver Fat (%) | 15 ± 2 | 8 ± 1.5 | 47% |

| De Novo Lipogenesis (% contribution to palmitate) | 25 ± 5 | 10 ± 3 | 60% |

Experimental Protocols

The following are representative experimental protocols used to assess the efficacy of KHK inhibitors on hepatic DNL.

4.1. In Vivo Animal Models

-

Model: Male C57BL/6J mice on a high-fructose diet (e.g., 60% fructose).

-

Treatment: The KHK inhibitor (e.g., 10 mg/kg) or vehicle is administered daily via oral gavage for a period of 4-8 weeks.

-

Sample Collection: At the end of the study, mice are euthanized, and liver tissue and blood are collected.

-

Analysis:

-

Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of lipogenic genes (Fasn, Acaca, Scd1, Chrebp, Srebp-1c).

-

Lipid Analysis: Hepatic lipids are extracted using the Folch method, and triglyceride content is quantified using a commercial assay kit.

-

Histology: Liver sections are stained with Oil Red O to visualize lipid accumulation.

-

4.2. In Vitro Cell-Based Assays

-

Cell Line: Primary hepatocytes or HepG2 cells.

-

Treatment: Cells are cultured in a high-fructose medium (e.g., 25 mM fructose) in the presence or absence of the KHK inhibitor at various concentrations (e.g., 1-10 µM) for 24-48 hours.

-

Analysis:

-

Lipid Accumulation: Cells are stained with Nile Red or Oil Red O, and lipid content is quantified by fluorescence microscopy or spectrophotometry.

-

Gene and Protein Expression: qRT-PCR and Western blotting are used to measure the expression of key lipogenic genes and proteins.

-

DNL Rate: The rate of DNL can be measured by tracing the incorporation of stable isotopes, such as ¹³C-acetate or ¹⁴C-acetate, into newly synthesized lipids.

-

Visualizing the Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating KHK inhibitors.

Caption: Signaling pathway of KHK-mediated de novo lipogenesis.

Caption: Experimental workflow for evaluating KHK inhibitors.

Conclusion

The inhibition of ketohexokinase is a validated and promising strategy for reducing hepatic de novo lipogenesis driven by high fructose consumption. Compounds like this compound are expected to act by blocking the initial step of fructose metabolism, thereby preventing the activation of key lipogenic transcription factors, ChREBP and SREBP-1c. This leads to a significant reduction in the expression of DNL-related genes and a subsequent decrease in liver fat accumulation. The experimental frameworks outlined in this guide provide a robust methodology for the continued investigation and development of KHK inhibitors as a therapeutic option for NAFLD and other metabolic disorders.

understanding the selectivity profile of Khk-IN-2

An In-Depth Technical Guide to the Selectivity Profile of Khk-IN-2

Introduction

This compound is a potent and selective inhibitor of ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism. By targeting KHK, this compound blocks the conversion of fructose to fructose-1-phosphate, a key step in fructose-induced metabolic processes. This inhibitory action makes this compound a valuable tool for studying the roles of fructose metabolism in various pathologies, including non-alcoholic fatty liver disease (NAFLD), diabetes, and obesity. Understanding the selectivity profile of this compound is crucial for accurately interpreting experimental results and for the potential development of therapeutic agents. This guide provides a comprehensive overview of the selectivity of this compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Selectivity Profile of this compound

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic candidate. While this compound is reported to be a selective inhibitor of KHK, detailed screening against a broad panel of kinases (kinome scan) is essential to fully characterize its off-target activities.

| Target | IC50 (µM) | Source |

| KHK | 0.45 | MedchemExpress |

Currently, publicly available data on the broader kinome-wide selectivity of this compound is limited. The table will be updated as more comprehensive screening data becomes available.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the enzymatic activity of ketohexokinase (KHK). KHK is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, which is the initial step in its metabolism. By blocking this step, this compound prevents the entry of fructose into the downstream metabolic pathways that can contribute to lipogenesis and other metabolic dysregulations.

The Role of Khk-IN-2 in Mitigating Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive fructose consumption has been increasingly linked to the rise of metabolic disorders, including insulin resistance, a key precursor to type 2 diabetes. Ketohexokinase (KHK), the first enzyme in fructose metabolism, has emerged as a promising therapeutic target. This technical guide delves into the specifics of Khk-IN-2, a potent and selective ketohexokinase inhibitor, and its impact on insulin resistance models. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the associated signaling pathways.

Introduction: The Fructose-Insulin Resistance Connection and the Role of KHK

Fructose, once considered a benign sugar, is now understood to contribute significantly to metabolic dysregulation when consumed in excess. Unlike glucose, fructose metabolism is largely unregulated and occurs primarily in the liver. The initial and rate-limiting step is the phosphorylation of fructose to fructose-1-phosphate (F1P), a reaction catalyzed by ketohexokinase (KHK).[1] High fructose intake leads to a rapid and uncontrolled production of F1P, which can overwhelm hepatic metabolic pathways. This, in turn, promotes de novo lipogenesis (DNL), leading to hepatic steatosis (fatty liver), dyslipidemia, and ultimately, insulin resistance.[1][2]

Insulin resistance is a pathological condition in which cells in the body become less responsive to the hormone insulin. This leads to elevated blood glucose levels and is a hallmark of type 2 diabetes. The accumulation of lipids in the liver, a direct consequence of excessive fructose metabolism, is a major driver of hepatic insulin resistance.

Ketohexokinase exists in two isoforms, KHK-A and KHK-C. KHK-C is the predominant isoform in the liver and has a much higher affinity for fructose, making it the primary driver of hepatic fructose metabolism. Therefore, selective inhibition of KHK-C is a rational therapeutic strategy to mitigate the adverse metabolic effects of high fructose consumption.

This compound: A Potent and Selective Ketohexokinase Inhibitor

This compound is a small molecule inhibitor of ketohexokinase. It was identified through fragment-based screening and subsequent structure-based drug design.

Chemical Name: 6-((3S,4S)-3,4-Dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile

CAS Number: 2135304-43-5

In Vitro Potency

This compound has demonstrated potent inhibition of the ketohexokinase enzyme.

| Parameter | Value |

| IC50 | 0.45 μM |

Impact of this compound on Insulin Resistance Models: Preclinical Evidence

While specific in-vivo studies focusing solely on this compound and its direct effects on established insulin resistance models are not extensively available in the public domain, the foundational research on this compound was conducted in the context of its potential to ameliorate metabolic disorders, including insulin resistance. The discovery paper by Huard et al. (2017) established its suitability for in vivo studies in rat models to probe the effects of KHK inhibition.[1][2][3][4]

The therapeutic rationale for using this compound in insulin resistance models is based on the well-documented effects of other KHK inhibitors and KHK gene knockout studies. These studies have consistently shown that inhibiting KHK activity can:

-

Reduce Hepatic Steatosis: By blocking the first step in fructose metabolism, KHK inhibitors prevent the accumulation of downstream metabolites that drive de novo lipogenesis, thereby reducing fat accumulation in the liver.

-

Improve Insulin Sensitivity: A reduction in hepatic lipid content is strongly correlated with improved hepatic and systemic insulin sensitivity.

-

Decrease Dyslipidemia: KHK inhibition can lead to a reduction in circulating triglycerides.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the impact of KHK inhibitors like this compound on insulin resistance models. These protocols are based on standard practices in the field and the information available for similar compounds.

Animal Models of Diet-Induced Insulin Resistance

A common method to induce insulin resistance is through a high-fructose or high-fat, high-fructose diet.

-

Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

-

Diet:

-

High-Fructose Diet (HFrD): Typically, 60% of total calories from fructose.

-

High-Fat, High-Fructose Diet (HFFD): A diet rich in both saturated fats (e.g., 45% of calories from fat) and fructose (e.g., 20-30% of calories).

-

-

Duration: Animals are typically maintained on the diet for 8-16 weeks to induce a robust insulin-resistant phenotype, characterized by hyperglycemia, hyperinsulinemia, and hepatic steatosis.

This compound Administration

-

Formulation: this compound can be formulated in a vehicle suitable for oral gavage, such as 0.5% methylcellulose.

-

Dosing: The effective dose would need to be determined through dose-ranging studies. Based on the discovery paper, a range of 10-100 mg/kg, administered once or twice daily, would be a reasonable starting point for efficacy studies.[1]

-

Control Group: A vehicle control group receiving only the formulation vehicle is essential.

Assessment of Insulin Sensitivity

4.3.1. Glucose Tolerance Test (GTT)

-

Purpose: To assess the body's ability to clear a glucose load from the bloodstream.

-

Protocol:

-

Fast animals overnight (typically 12-16 hours).

-

Record baseline blood glucose from a tail snip.

-

Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage or intraperitoneal injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

The area under the curve (AUC) for glucose is calculated to quantify glucose intolerance.

-

4.3.2. Insulin Tolerance Test (ITT)

-

Purpose: To assess the systemic response to exogenous insulin.

-

Protocol:

-

Fast animals for a shorter period (typically 4-6 hours).

-

Record baseline blood glucose.

-

Administer human insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

-

The rate of glucose disappearance is calculated to assess insulin sensitivity.

-

4.3.3. Hyperinsulinemic-Euglycemic Clamp

-

Purpose: The gold-standard method for directly measuring insulin sensitivity.

-

Protocol:

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling).

-

After a recovery period, fast the animal overnight.

-

Infuse a constant high dose of insulin to suppress endogenous glucose production.

-

Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

-

The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

-

Biochemical and Histological Analyses

-

Plasma Analysis: At the end of the study, collect blood to measure plasma levels of insulin, glucose, triglycerides, and liver enzymes (ALT, AST).

-

Liver Tissue Analysis:

-

Triglyceride Content: Homogenize a portion of the liver and use a commercial kit to quantify triglyceride levels.

-

Histology: Fix a portion of the liver in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of steatosis. Oil Red O staining of frozen liver sections can also be used to visualize neutral lipids.

-

Signaling Pathways and Visualizations

The inhibition of KHK by this compound initiates a cascade of molecular events that ultimately leads to improved insulin signaling.

Fructose Metabolism and De Novo Lipogenesis Pathway

dot

Caption: Fructose metabolism pathway leading to de novo lipogenesis and hepatic steatosis.

Impact of KHK Inhibition on Insulin Signaling

dot

Caption: KHK inhibition reduces hepatic steatosis, thereby improving insulin signaling.

Experimental Workflow

dot

Caption: A typical experimental workflow for evaluating this compound in insulin resistance models.

Conclusion and Future Directions

This compound is a valuable tool for investigating the role of ketohexokinase in metabolic diseases. Based on the strong evidence from the broader class of KHK inhibitors and genetic knockout studies, this compound holds significant potential for ameliorating insulin resistance, primarily by reducing fructose-driven hepatic steatosis. Further in-vivo studies are warranted to fully characterize the efficacy of this compound in various models of insulin resistance and to elucidate its precise effects on downstream signaling pathways. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous preclinical studies to further explore the therapeutic potential of KHK inhibition.

References

- 1. Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Fragment-Derived Small Molecules for in Vivo Inhibition of Ketohexokinase (KHK) (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application Notes and Protocols for Khk-IN-2 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro assay to evaluate the inhibitory activity of compounds against Ketohexokinase (KHK), using Khk-IN-2 as a reference inhibitor.

Introduction

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[1][2][3] Dysregulation of KHK activity has been implicated in various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes, making it a promising therapeutic target.[2][4][5]

This compound is a potent and selective inhibitor of KHK.[6][7] In vitro assays are crucial for identifying and characterizing new KHK inhibitors and for studying their mechanism of action. The following protocols describe a common method for assessing KHK activity and its inhibition in a high-throughput format.

Principle of the Assay

The most common in vitro assays for KHK activity measure the production of adenosine diphosphate (ADP), a direct product of the kinase reaction where ATP is consumed to phosphorylate fructose. The amount of ADP produced is proportional to the KHK enzyme activity. The effect of an inhibitor is determined by measuring the reduction in ADP production in its presence. Several detection methods can be used, including fluorescence polarization (FP) and luminescence-based assays.[1][8][9]

The Transcreener® ADP² Assay is a fluorescence polarization-based method that uses a specific antibody to detect the ADP produced.[8] Another method is the ADP-Glo™ Kinase Assay, which is a luminescence-based assay that quantifies ADP production.[1]

Quantitative Data for this compound

| Compound | Target | IC50 | Description |

| This compound | Ketohexokinase (KHK) | 0.45 µM | A potent and selective inhibitor of KHK.[6][7] |

Ketohexokinase (KHK) Signaling Pathway

The diagram below illustrates the initial step of fructose metabolism catalyzed by KHK and the point of inhibition by this compound.

Caption: Fructose metabolism pathway and this compound inhibition.

Experimental Workflow for KHK In Vitro Inhibition Assay

The following diagram outlines the general workflow for screening potential KHK inhibitors.

Caption: Workflow for KHK in vitro inhibitor screening assay.

Detailed Experimental Protocol: KHK Inhibition Assay

This protocol is based on a generic ADP-detecting kinase assay, adaptable for technologies like Transcreener® or ADP-Glo™.

Materials and Reagents

-

Purified human recombinant KHK enzyme

-

This compound (or other test inhibitors)

-

Fructose

-

Adenosine triphosphate (ATP)

-

Assay Buffer: 25 mM Tris (pH 7.5), 10 mM MgCl₂, 10 mM CaCl₂, 10 mM KCl, and 0.01% Triton X-100[8]

-

Detection Reagent (e.g., Transcreener® ADP² Detection Mix or ADP-Glo™ Reagent and Kinase Detection Substrate)

-

384-well microplates (low-volume, black or white depending on the detection method)

-

Plate reader capable of measuring fluorescence polarization or luminescence

Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer as described above.

-

Prepare stock solutions of fructose and ATP in the Assay Buffer.

-

Prepare a stock solution of this compound and test compounds in 100% DMSO. Subsequently, create a serial dilution in Assay Buffer.

-

Dilute the KHK enzyme to the desired working concentration in Assay Buffer. The final enzyme concentration should be determined based on enzyme titration experiments to ensure the reaction is within the linear range (e.g., 22 nM).[8]

-

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted inhibitor solutions (or vehicle control, e.g., DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add 2.5 µL of the KHK enzyme solution to each well.

-

Mix and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Enzymatic Reaction:

-

To start the reaction, add 5 µL of the substrate solution (containing ATP and fructose) to each well. Final concentrations should be optimized, for example, 0.15 mM ATP and 7 mM Fructose.[8]

-

Mix the plate gently.

-

-

Reaction Incubation:

-

Incubate the plate at 30°C for 60 minutes.[8] The incubation time should be optimized to ensure the reaction stays within the initial velocity phase (typically <20% substrate conversion).

-

-

Signal Detection:

-

Stop the enzymatic reaction and initiate the detection step by adding the appropriate volume of the detection reagent as per the manufacturer's instructions (e.g., 10 µL of Transcreener® ADP² Mix or 5 µL of ADP-Glo™ Reagent).

-

Incubate the plate for the time specified by the detection kit's protocol (e.g., 40-60 minutes at room temperature).[1]

-

If using the ADP-Glo™ system, a second "Developer" solution is typically added followed by another incubation period.[1]

-

-

Data Acquisition:

-

Read the plate on a compatible plate reader. For the Transcreener® assay, measure fluorescence polarization. For the ADP-Glo™ assay, measure luminescence.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The data from the wells are used to calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control)])

-

Signal_Inhibitor: Signal from wells containing the inhibitor.

-

Signal_High_Control: Signal from wells with no inhibitor (maximum enzyme activity).

-

Signal_Low_Control: Signal from wells with no enzyme (background).

-

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Cellular Assay for KHK Activity (Optional)

For assessing inhibitor activity in a cellular context, a luminescence-based protocol can be adapted for use with cell lysates.[1]

-

Cell Lysate Preparation:

-

Cellular KHK Assay:

-

The assay is performed similarly to the biochemical assay, substituting the purified enzyme with the cell lysate.

-

The inhibitor is pre-incubated with the lysate before adding the substrates to initiate the reaction.

-

The subsequent steps of detection and data analysis are the same as described for the in vitro assay.

-

References

- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacophore-based virtual screening and in silico investigations of small molecule library for discovery of human hepatic ketohexokinase inhibitors for the treatment of fructose metabolic disorders [frontiersin.org]

- 4. assaygenie.com [assaygenie.com]

- 5. What are KHK inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Khk-IN-2 Solubility and Preparation for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Khk-IN-2 is a potent and selective inhibitor of Ketohexokinase (KHK), the primary enzyme responsible for the first step in fructose metabolism.[1] KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate.[2][3] This pathway is of significant interest in metabolic research as excessive fructose consumption is linked to disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[2] By inhibiting KHK, this compound serves as a valuable tool for studying the roles of fructose metabolism in various physiological and pathological states. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in in vitro cell culture experiments.

Physicochemical and Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the key properties and solubility of this compound.

| Property | Data | Reference |

| Molecular Formula | C₁₆H₁₉F₃N₄O₃ | [1] |

| Molecular Weight | 372.34 g/mol | [1] |

| CAS Number | 2135304-43-5 | [1] |

| IC₅₀ | 0.45 µM for KHK | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | DMSO: 250 mg/mL (671.43 mM). Ultrasonic treatment may be required. It is noted that hygroscopic DMSO can affect solubility, so newly opened DMSO is recommended. | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | [1] |

| Storage (Solvent) | -80°C for 2 years; -20°C for 1 year. | [1] |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long periods and diluted to working concentrations as needed.

Materials:

-

This compound powder (MW: 372.34 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh 18.62 mg.

-

Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)

-

0.001 L x 0.050 mol/L x 372.34 g/mol = 0.01862 g = 18.62 mg

-

-

Dissolve: Add the calculated volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.

-

Mix: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[1]

-

Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the serial dilution of the high-concentration stock solution for direct application to cell cultures. It is crucial to minimize the final concentration of DMSO in the culture medium, as it can be toxic to cells (typically kept below 0.5%, and ideally ≤ 0.1%).

Materials:

-

This compound stock solution (e.g., 50 mM in DMSO)

-

Sterile, pre-warmed complete cell culture medium (e.g., DMEM, DMEM/F12)[4]

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. This step helps ensure accurate pipetting and homogenous mixing in the final culture volume.

-

Example: To prepare a 100 µM final concentration in a 10 mL culture volume, with a final DMSO concentration of 0.1%:

-

First, prepare a 100X intermediate stock (10 mM). Dilute the 50 mM stock 1:5 in sterile culture medium (e.g., 10 µL of 50 mM stock + 40 µL of medium).

-

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the vessel containing cells and culture medium.

-

Example using the 10 mM intermediate stock: To achieve a 100 µM final concentration, add the 100X stock at a 1:100 ratio. For a 10 mL culture, add 100 µL of the 10 mM intermediate solution.

-

Example directly from 50 mM stock: To achieve a 10 µM final concentration in 10 mL of medium, a 1:5000 dilution is needed. This would be 2 µL of the 50 mM stock. The final DMSO concentration would be 0.02%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate culture vessel. This is essential to distinguish the effects of the compound from the effects of the solvent.

-

Mix and Incubate: Gently swirl the culture plate or flask to ensure even distribution of the compound. Return the cells to the incubator for the desired treatment period.

Visualized Workflows and Pathways

Experimental Workflow: Preparing this compound for Cell Culture

The following diagram illustrates the step-by-step process for preparing this compound from powder to a working solution for treating cells.

Caption: Workflow for this compound solution preparation.

Signaling Pathway: Inhibition of Fructose Metabolism by this compound

This diagram shows the initial step of fructose metabolism and the mechanism of action for this compound. Ketohexokinase (KHK) is the key enzyme that phosphorylates fructose, a step that is blocked by this compound.

Caption: this compound inhibits the KHK-mediated phosphorylation of fructose.

References

Application Notes and Protocols for Luminescence-Based Ketohexokinase (KHK) Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step in fructose metabolism. It catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate.[1][2][3] This metabolic pathway is of significant interest as excessive fructose consumption has been linked to various metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.[2][4][5] Consequently, KHK is a promising therapeutic target for these conditions, and robust assays to measure its activity are crucial for inhibitor screening and drug development.[2][4][5]

This document provides a detailed protocol for a luminescence-based KHK activity assay. This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening (HTS) of potential KHK inhibitors.[6][7] The assay quantifies KHK activity by measuring the amount of ADP produced in the kinase reaction using the ADP-Glo™ Kinase Assay technology.[4][7][8]

Fructose Metabolism Signaling Pathway

Fructose enters cells primarily through GLUT5 and GLUT2 transporters.[9] In the liver, kidney, and small intestine, KHK rapidly phosphorylates fructose to fructose-1-phosphate.[9] This step bypasses the main regulatory checkpoints of glycolysis.[9][10] Fructose-1-phosphate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which can then enter the glycolytic or gluconeogenic pathways.[1][3] The KHK-mediated phosphorylation of fructose can lead to a rapid depletion of intracellular ATP and an accumulation of ADP, which is the basis for the described assay.[4][9]

Caption: Fructose metabolism pathway initiated by KHK.

Luminescence-Based KHK Activity Assay Workflow

The luminescence-based KHK activity assay is a two-step process performed in a microplate format.[4][8] In the first step, the KHK enzyme reaction is carried out, during which fructose is phosphorylated to fructose-1-phosphate, consuming ATP and producing ADP. In the second step, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the KHK activity.[7][8]

Caption: Experimental workflow for the KHK activity assay.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| ADP-Glo™ Kinase Assay | Promega | V9101 |

| Recombinant Human KHK-C | R&D Systems | 8339-HK |

| Fructose | Sigma-Aldrich | F0127 |

| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A2383 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| MgCl₂ (Magnesium chloride) | Sigma-Aldrich | M8266 |

| KCl (Potassium chloride) | Sigma-Aldrich | P9333 |

| Triton X-100 | Sigma-Aldrich | T8787 |

| 3-O-Methyl-D-fructose (3-OMF) | Carbosynth | OM03717 |

| 384-well low-volume white microplates | Corning | 3572 |

Reagent Preparation

| Reagent Name | Composition | Storage Temperature |

| 1x Assay Buffer | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM KCl, 0.01% Triton X-100 | 4°C |

| 2x Substrate Solution | 14 mM Fructose and 0.3 mM ATP in 1x Assay Buffer | -20°C |

| 2x Negative Control | 1x Assay Buffer (no fructose or ATP) | -20°C |

| KHK Enzyme Stock | Reconstitute recombinant KHK-C in 1x Assay Buffer to a concentration of 1 µg/mL. Aliquot and store. | -80°C |

Note: The optimal concentrations of fructose and ATP may vary depending on the KHK isoform and experimental goals. The provided concentrations are a starting point.[6] KHK-C activity is dependent on potassium; therefore, it is critical to include KCl in the assay buffer.[4]

Assay Protocol for Recombinant KHK

This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL.

-

Prepare KHK Enzyme Dilution: Dilute the KHK enzyme stock in 1x Assay Buffer to the desired concentration (e.g., 44 nM for a final concentration of 22 nM).[6]

-

Add Enzyme to Plate: Add 2.5 µL of the diluted KHK enzyme solution to each well of a 384-well plate. For negative controls, add 2.5 µL of 1x Assay Buffer without the enzyme.

-

Initiate Reaction: Add 2.5 µL of 2x Substrate Solution to the wells containing the enzyme. For background controls, add 2.5 µL of 2x Negative Control solution.

-

Incubate: Cover the plate and incubate for 60 minutes at room temperature (22-25°C).[4]

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[4]

-

Develop Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate in the Dark: Cover the plate to protect it from light and incubate for 40 minutes at room temperature.[4]

-

Measure Luminescence: Read the luminescence signal using a plate reader.

Assay Protocol for Cell Lysates

-

Cell Lysis:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Prepare Lysate Dilution: Dilute the cell lysate in 1x Assay Buffer to a final protein concentration of 0.025 µg/µL.[4]

-

Assay Procedure: Follow steps 2-8 of the "Assay Protocol for Recombinant KHK," using 2.5 µL of the diluted cell lysate instead of the recombinant enzyme.

Data Analysis and Interpretation

The raw luminescence data is typically reported in Relative Light Units (RLU). KHK activity is proportional to the RLU signal.

Calculation of KHK Activity:

-

Subtract Background: For each sample, subtract the average RLU of the negative control wells (no fructose) from the RLU of the experimental wells.

-

Normalize to Protein Concentration (for lysates): Divide the background-subtracted RLU by the amount of protein in the well (in ng).

-

Normalize to Reaction Time: Divide the result by the reaction time in minutes.

The final result will be expressed as RLU/ng protein/minute.

For inhibitor screening:

-

Generate a dose-response curve by plotting the percentage of KHK inhibition versus the inhibitor concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of KHK activity.

Quantitative Data Summary

| Parameter | Recombinant KHK Assay Conditions[6] |

| KHK Enzyme Concentration | 22 nM |

| ATP Concentration | 0.15 mM |

| Fructose Concentration | 7 mM |

| Incubation Time (KHK Rxn) | 60 minutes |

| Incubation Temperature | 30°C |

| Example IC₅₀ Value | |

| KHK Inhibitor | 0.29 µM |

| Parameter | Cell Lysate Assay Conditions[4] |

| Protein Homogenate Concentration | 0.025 µg/µL |

| Incubation Time (KHK Rxn) | 60 minutes |

| Incubation Temperature | 22-25°C |

Specificity and Limitations

To ensure the specificity of the assay, several controls should be included:

-

No Fructose Control: A reaction mixture without fructose should be used to measure background ADP production from other ATPases in the sample.[4]

-

Non-metabolizable Fructose Analog: Using a non-metabolizable fructose analog like 3-O-methyl-D-fructose (3-OMF) can help confirm that the measured activity is specific to fructose metabolism.[4][5]

-

Heat Inactivation: As hexokinases are heat-sensitive while KHK is more resistant, heat-treating samples can help differentiate KHK activity.[4]

A key limitation of this assay is that it measures ADP accumulation, which can be a product of other enzymes that utilize ATP.[4] Therefore, proper controls are essential for accurate interpretation of the results, especially when working with complex biological samples like cell lysates.

References

- 1. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholars.uky.edu [scholars.uky.edu]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. ADP-Glo™ Kinase Assay [promega.com]

- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Khk-IN-2 in Primary Human Hepatocyte Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ketohexokinase (KHK) inhibitors, specifically Khk-IN-2 (represented by the well-characterized inhibitor PF-06835919), in primary human hepatocyte (PHH) cultures. The protocols outlined below are intended to facilitate research into fructose metabolism, de novo lipogenesis (DNL), and the development of therapeutics for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

Introduction

Ketohexokinase (KHK), also known as fructokinase, is the primary enzyme responsible for the initial step of fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate. Excessive fructose consumption is linked to various metabolic disorders, including obesity, insulin resistance, and NAFLD, by promoting hepatic de novo lipogenesis. This compound and other KHK inhibitors represent a promising therapeutic strategy by blocking this initial step, thereby mitigating the downstream metabolic consequences of high fructose intake. These notes provide detailed protocols for the culture of PHHs and the application of this compound to study its effects on hepatocyte metabolism.

Data Presentation

The following tables summarize the known effects and characteristics of the KHK inhibitor PF-06835919, a representative this compound compound, in primary human hepatocytes and related in vitro systems.

Table 1: In Vitro Activity and Characteristics of PF-06835919

| Parameter | Value | Cell System | Reference |

| Concentration Range for In Vitro Studies | 0.5 - 200 µM | Primary Human Hepatocytes | |

| Effect on CYP3A4 mRNA and Activity | Concentration-dependent increase | Primary Human Hepatocytes | |

| Hepatic Uptake Transporters | OAT2 and OATP1B1 | Primary Human Hepatocytes | |

| Metabolism | Oxidative pathways (CYP3A, CYP2C8, CYP2C9) and acyl glucuronidation (UGT2B7) | Human Liver Microsomes |

Table 2: Effects of KHK Inhibition on Hepatic Metabolism and Gene Expression

| Endpoint | Effect of KHK Inhibition | Experimental System | Reference |

| De Novo Lipogenesis | Decreased | Human co-culture systems, Animal models | |

| Lipogenic Gene Expression (e.g., FASN, SCD1) | Reduced | Human co-culture systems | |

| Fructose-induced Steatosis | Reduced | Human co-culture systems | |

| Inflammatory Markers | Reduced | Clinical studies in NAFLD patients | |

| Fibrogenic Gene Expression | Reduced in activated myofibroblasts | Human co-culture systems |

Experimental Protocols

Culture of Primary Human Hepatocytes

This protocol describes the standard procedure for thawing, seeding, and maintaining PHHs in a 2D culture system suitable for metabolic studies.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte Plating Medium (e.g., DMEM with 5% FBS, 1 µM dexamethasone, 4 µg/mL insulin, 10 µg/mL gentamicin)

-

Hepatocyte Culture Medium (serum-free)

-

Collagen Type I, rat tail

-

Sterile 70% ethanol

-

Tissue culture-treated multi-well plates (e.g., 24-well or 96-well)

-

Sterile conical tubes

-

Water bath at 37°C

-

Laminar flow hood

-

Incubator (37°C, 5% CO2)

Procedure:

-

Plate Coating:

-

Dilute Collagen Type I to a final concentration of 50 µg/mL in sterile 70% ethanol.

-

Add the collagen solution to the wells of the culture plates to completely cover the surface.

-

Air-dry the plates in a laminar flow hood overnight with the lid ajar.

-

Prior to use, wash the coated wells twice with sterile phosphate-buffered saline (PBS).

-

-

Thawing of Hepatocytes:

-

Pre-warm Hepatocyte Plating Medium to 37°C.

-

Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains (approximately 1.5-2 minutes).

-

Wipe the vial with 70% ethanol and transfer the cell suspension to a sterile conical tube containing pre-warmed plating medium.

-

Rinse the cryovial with plating medium to recover any remaining cells.

-

Centrifuge the cell suspension at 100 x g for 5-8 minutes at room temperature.

-

Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh plating medium.

-

-

Cell Seeding and Maintenance:

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue. Viability should be ≥70%.

-

Dilute the cell suspension to the desired seeding density. For metabolic studies, a confluent monolayer is recommended.

-

Seed the hepatocytes onto the collagen-coated plates.

-

Incubate at 37°C with 5% CO2.

-

After 4-6 hours, replace the plating medium with fresh, pre-warmed Hepatocyte Culture Medium (serum-free) to remove unattached and non-viable cells.

-

Maintain the cells in culture, changing the medium every 24-48 hours.

-

Treatment of Primary Human Hepatocytes with this compound

This protocol details the preparation and application of this compound to PHH cultures to investigate its effects on fructose metabolism.

Materials:

-

This compound (e.g., PF-06835919)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Hepatocyte Culture Medium

-

Fructose, sterile solution

-

PHHs cultured as described above

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-100 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

-

Treatment of Hepatocytes:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare working solutions of this compound by diluting the stock solution in Hepatocyte Culture Medium to the desired final concentrations (e.g., 0.5 µM to 200 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v) to avoid solvent toxicity.

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.

-

Prepare a positive control medium containing fructose at a relevant physiological or pathophysiological concentration (e.g., 5-15 mM).

-

Aspirate the old medium from the cultured PHHs.

-

Add the prepared media (vehicle control, this compound at various concentrations, fructose control, and this compound + fructose) to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

-

-

Endpoint Analysis:

-

Gene Expression Analysis: At the end of the treatment period, lyse the cells and extract RNA for analysis of lipogenic and fibrogenic gene expression by qRT-PCR or RNA-sequencing.

-

Metabolite Analysis: Collect the cell culture supernatant and/or cell lysates for analysis of fructose metabolites, triglycerides, or other relevant metabolites using techniques such as mass spectrometry or colorimetric assays.

-